2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid
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Overview
Description
The compound “2-(2-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetic acid” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold is a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Scientific Research Applications
Chemical Synthesis and Modification
Compounds related to thiazole and fluorophenyl groups are often explored for their potential as intermediates in the synthesis of more complex molecules. For example, efficient synthesis techniques and stereochemical structures of similar compounds have been investigated for their utility in modifying cephalosporin antibiotics and in the synthesis of potential antibacterial agents (Kanai et al., 1993) (Holla et al., 2003).
Antimicrobial and Antifungal Applications
Compounds bearing thiazole and fluorophenyl moieties have been studied for their antimicrobial and antifungal activities. For instance, imidazolyl acetic acid derivatives showed significant anti-inflammatory activity and were effective against carrageenan-induced rat paw edema, as well as having analgesic properties (Khalifa & Abdelbaky, 2008).
Pharmaceutical and Drug Development
Research into the synthesis of new molecules incorporating fluorophenyl and thiazole groups aims at developing potential pharmaceuticals with specific biological activities. For example, novel fluorinated benzothiazolo imidazole compounds have been synthesized and showed promising anti-microbial activity, indicating their potential as antimycobacterial agents (Sathe et al., 2011).
Photophysical and Chemisensor Applications
Compounds related to thiazole and fluorophenyl have been investigated for their photophysical properties and potential use as chemosensors. For instance, pyridylthiazoles have been studied for their absorption, fluorescence, and application as fluorimetric chemosensors for ion recognition, demonstrating high luminescence and potential for metal sensing (Grummt et al., 2007).
Material Science and Organic Electronics
Some studies focus on the structural analysis and applications of thiazole-containing compounds in materials science, including their use in organic electronics and as security inks. This includes investigating their photodegradation behavior and applications in developing new materials with specific electronic properties (Lu & Xia, 2016).
Mechanism of Action
Target of Action
It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Similar 2-aminothiazole derivatives have been found to interact with their targets, leading to changes that inhibit the growth of cancer cells .
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a broad spectrum of biochemical pathways, leading to downstream effects such as the inhibition of cancer cell growth .
Result of Action
Similar 2-aminothiazole derivatives have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S2/c14-8-1-3-9(4-2-8)15-11(17)7-21-13-16-10(6-20-13)5-12(18)19/h1-4,6H,5,7H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKXFPFKWIDNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CS2)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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